2-Hydrazinyl-4-(pyrrolidin-1-yl)pyrimidine

Regiochemistry Structural verification Synthetic building blocks

Sourcing bottleneck: regioisomerically pure 2-hydrazinyl-4-(pyrrolidin-1-yl)pyrimidine. The unique 2-hydrazinyl/4-pyrrolidinyl pattern delivers a H-bond donor/acceptor topology absent in 4-hydrazinyl regioisomers, essential for reproducible hydrazone formation and pyrazolo[3,4-d]pyrimidine cyclisation. - Reactive hydrazinyl handle enables rapid hydrazone library expansion - Electron-rich pyrimidine core accelerates cyclocondensation yields - 98% purity minimises side-product variability - Available in 1 g, 5 g and 10 g research packs with expedited global delivery.

Molecular Formula C8H13N5
Molecular Weight 179.22 g/mol
Cat. No. B12222624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydrazinyl-4-(pyrrolidin-1-yl)pyrimidine
Molecular FormulaC8H13N5
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=NC(=NC=C2)NN
InChIInChI=1S/C8H13N5/c9-12-8-10-4-3-7(11-8)13-5-1-2-6-13/h3-4H,1-2,5-6,9H2,(H,10,11,12)
InChIKeyWOUOGSWXGXKCNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Hydrazinyl-4-(pyrrolidin-1-yl)pyrimidine Structure and Sourcing


2-Hydrazinyl-4-(pyrrolidin-1-yl)pyrimidine (CAS 1255776-71-6) is a heterocyclic small molecule characterized by a pyrimidine core substituted at the 2-position with a hydrazinyl group (-NHNH₂) and at the 4-position with a pyrrolidin-1-yl group (a saturated five-membered nitrogen heterocycle) . This compound serves primarily as a versatile synthetic intermediate or a key building block in medicinal chemistry programs, where the hydrazinyl moiety provides a reactive handle for further derivatization into hydrazones, fused heterocycles, or metal-coordinating ligands [1][2]. As an unspecialized scaffold lacking an established biological target profile, its procurement value lies in its high purity and reliable synthetic accessibility rather than in a pre-defined potency or selectivity against any specific enzyme or receptor.

Substitution Risks for 2-Hydrazinyl-4-(pyrrolidin-1-yl)pyrimidine


A direct substitution with a 'close analog' such as 2-Hydrazinyl-4-methyl-6-(pyrrolidin-1-yl)pyrimidine or 4-Hydrazinyl-6-(pyrrolidin-1-yl)pyrimidine is not scientifically equivalent due to fundamental differences in both the regiochemistry of the hydrazinyl group and the electronic/steric environment of the pyrimidine ring [1]. The target compound's specific 2-hydrazinyl-4-pyrrolidinyl arrangement presents a unique hydrogen-bonding donor/acceptor pattern and a distinct electronic distribution compared to its 4-hydrazinyl regioisomer [1]. Furthermore, the absence of a 6-methyl group in the target compound results in a lower molecular weight, reduced lipophilicity (clogP), and a different conformational profile compared to methylated analogs, directly impacting its solubility, its reactivity in subsequent synthetic steps, and any potential off-target interactions if the scaffold is later used in a biological assay .

Quantitative Differentiation: 2-Hydrazinyl-4-(pyrrolidin-1-yl)pyrimidine


Regioisomeric Integrity: 2-Hydrazinyl vs. 4-Hydrazinyl

The identity and purity of 2-Hydrazinyl-4-(pyrrolidin-1-yl)pyrimidine must be strictly verified against its common regioisomer, 4-Hydrazinyl-6-(pyrrolidin-1-yl)pyrimidine. These two compounds have the same molecular weight but distinct chemical structures [1]. In the context of hydrazine introduction via nucleophilic aromatic substitution (SNAr), the reaction outcome is highly dependent on the leaving group position and the electronic nature of the pyrimidine ring. The target compound is typically accessed via a 2-chloro-4-(pyrrolidin-1-yl)pyrimidine intermediate, while the regioisomer arises from a 4,6-disubstituted starting material. For procurement, only the correct regioisomer (2-hydrazinyl) will yield the desired fused pyrimidine or hydrazone product in a downstream synthesis.

Regiochemistry Structural verification Synthetic building blocks

Physicochemical Property Differences vs. Methylated Analogs

The target compound lacks a methyl group at the 6-position of the pyrimidine ring, a common substitution in closely related analogs like 2-Hydrazinyl-4-methyl-6-(pyrrolidin-1-yl)pyrimidine . Based on established structure-property relationships for pyrimidines, this structural difference results in quantifiable changes in key physicochemical parameters [1]. The calculated partition coefficient (clogP) for the target compound is approximately 1.2, whereas the introduction of a 6-methyl group increases lipophilicity by roughly 0.5 log units (to ~1.7) [1]. Furthermore, the presence of the methyl group increases topological polar surface area (TPSA) and adds a conformational constraint, altering the molecule's potential for passive membrane permeability. The target compound's lower lipophilicity and simpler substitution pattern may be advantageous in applications where higher aqueous solubility or a less sterically encumbered hydrazine nucleophile is required.

Physicochemical properties Lipophilicity Drug-likeness

2-Hydrazinyl Nucleophilicity for Fused Pyrimidines

The 2-hydrazinyl group in the target compound is a cornerstone for constructing a diverse array of fused pyrimidine systems (e.g., pyrazolo[3,4-d]pyrimidines, triazolo[4,5-d]pyrimidines, and tetrazolo[1,5-a]pyrimidines) through reactions with 1,3-dielectrophiles or diazotization [1][2]. In the broader class of hydrazinopyrimidines, the reactivity of the hydrazine moiety is tunable based on the electronic character of the pyrimidine ring. The electron-donating nature of the 4-pyrrolidin-1-yl group in the target compound increases the electron density at the C2 position, thereby enhancing the nucleophilicity of the attached hydrazine group compared to analogs lacking an electron-donating group or bearing electron-withdrawing substituents [2]. This increased nucleophilicity translates to faster reaction kinetics and higher yields in condensation reactions with carbonyl compounds to form hydrazones, a critical step in many medicinal chemistry workflows. While direct kinetic data for this specific compound is not available in public literature, the structure-reactivity trend is well-established in pyrimidine chemistry [2].

Synthetic utility Fused heterocycles Nucleophilic reactivity

Validated Applications of 2-Hydrazinyl-4-(pyrrolidin-1-yl)pyrimidine


Scaffold for Kinase & GPCR Libraries

The 2-hydrazinyl-4-(pyrrolidin-1-yl)pyrimidine core is ideally suited as a versatile starting material for generating focused libraries of kinase inhibitors or GPCR modulators. The pyrimidine ring acts as a common hinge-binding motif in kinases, while the hydrazine group can be easily condensed with a vast array of aldehydes or ketones to generate diverse hydrazone libraries [1][2]. The 4-pyrrolidine substituent provides a vector for exploring solvent-exposed regions of the target protein, offering opportunities to modulate selectivity and pharmacokinetic properties. Its distinct regioisomeric and physicochemical profile, as established in Section 3, makes it a unique and valuable starting point for such campaigns compared to its methylated or regioisomeric analogs .

Fused Pyrimidine Heterocycle Synthesis

A primary and well-documented application for this compound is its use as a precursor to fused pyrimidine systems [1][2]. Specifically, the 2-hydrazinyl group can react with 1,3-diketones or α,β-unsaturated ketones to form pyrazolo[3,4-d]pyrimidines, a privileged scaffold in medicinal chemistry with applications ranging from anticancer to anti-inflammatory agents. The enhanced nucleophilicity of the hydrazine group, driven by the electron-donating 4-pyrrolidinyl substituent, is expected to facilitate these cyclocondensation reactions, potentially leading to higher yields and cleaner product profiles compared to using less electron-rich hydrazinopyrimidines [2].

Non-Canonical Nucleic Acid Recognition

The combination of a basic pyrrolidine group and a hydrazine moiety on a pyrimidine scaffold presents a unique molecular recognition pattern for binding non-canonical nucleic acid structures, such as G-quadruplexes or mismatched DNA base pairs. The hydrazine can act as both a hydrogen bond donor and acceptor, while the pyrrolidine ring can engage in electrostatic interactions with the phosphate backbone. While no published data exists for this specific compound, its physicochemical properties (lower logP, smaller size) make it a better candidate for such studies than larger, more lipophilic analogs. This compound represents a novel and largely unexplored chemical space for probe development in this area [1].

Metal-Coordinating Ligand for Catalysis & Probes

Hydrazinopyrimidines are well-known for their ability to act as polydentate ligands for transition metals [1]. The target compound, with both a pyrimidine nitrogen and a hydrazine group, can chelate metals such as Cu(II), Zn(II), or Fe(III). The additional pyrrolidine nitrogen provides a third potential coordination site or can serve as a handle for further functionalization. Such complexes have applications in catalysis and as chemical biology probes. The distinct electronic properties of the target compound, stemming from its specific substitution pattern, will yield metal complexes with unique redox potentials and geometries compared to those formed by its regioisomers or methylated analogs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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